![molecular formula C7H6N6 B1280049 4-氨基-7-甲基吡唑并[5,1-c][1,2,4]三嗪-3-腈 CAS No. 63475-17-2](/img/structure/B1280049.png)

4-氨基-7-甲基吡唑并[5,1-c][1,2,4]三嗪-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

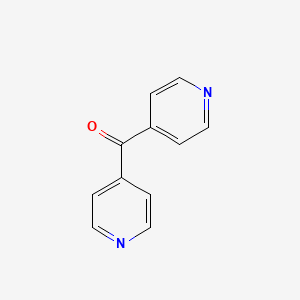

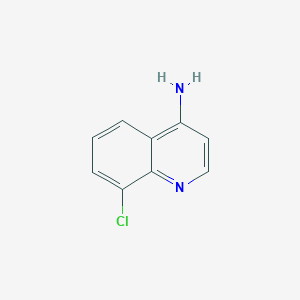

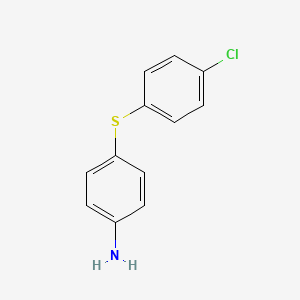

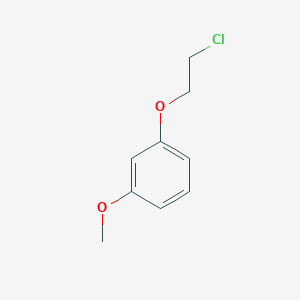

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (AMPT) is a synthetic compound that has seen a wide range of applications in the scientific and medical fields. It is a heterocyclic compound composed of nitrogen, carbon and hydrogen atoms. The molecule has a unique structure, with a pyrazole ring at the center and two nitrogen atoms in the form of a pyridine ring. AMPT is also known as 4-amino-3-cyano-7-methylpyrazolo[5,1-c][1,2,4]triazine, and has been used in various research studies.

科学研究应用

医药研究

4-氨基-7-甲基吡唑并[5,1-c][1,2,4]三嗪-3-腈: 由于其结构与多种生物活性杂环类似,因此在医药研究中备受关注。 它的核心结构类似于某些激酶抑制剂的结构,激酶抑制剂在癌症治疗中起着至关重要的作用 。 4位的氨基提供了进一步功能化的位点,有可能导致发现新的治疗剂。

材料科学

在材料科学中,该化合物可作为开发新型有机材料的前体。 其富氮杂环结构表明其在创建高密度材料或作为先进复合材料的组成部分方面具有潜在应用 。

分析化学

该化合物的独特结构使其可用于色谱分析中的标准物质或参考物质。 它可以帮助校准设备或作为识别类似化合物的比较点 。

化学合成

该化合物可在化学合成中用作构建块。 其反应位点,如腈基和氨基,使其成为构建更复杂分子的通用中间体,这在各种合成途径中非常有用 。

炸药研究

吡唑并三嗪的类似结构已被研究用于其爆炸性能。 虽然4-氨基-7-甲基吡唑并[5,1-c][1,2,4]三嗪-3-腈本身可能不是炸药,但鉴于其高氮含量是含能材料的特征,其衍生物可以被研究用于该领域 。

染料和颜料行业

基于吡唑并三嗪结构的化合物已被研究用于其染色性能。 该化合物可以被改性以创建具有特定吸收能力的新型分散染料,有助于开发用于纺织行业的全新染料 。

农药研究

吡唑并三嗪的结构基序存在于某些农药中。 因此,4-氨基-7-甲基吡唑并[5,1-c][1,2,4]三嗪-3-腈可能是合成新型杀虫剂或除草剂的候选化合物,经过适当的功能化以针对特定农业害虫或杂草 。

生物化学研究

由于其潜在的生物活性,该化合物可用于生物化学研究以探索其与各种酶或受体的相互作用。 此类研究可以深入了解相关化合物的作用机制,并有助于设计新的生物活性分子 。

安全和危害

The safety information available indicates that “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” could involve further exploration of its potential applications in various fields. For instance, it has been evaluated for its anticancer effects , and similar compounds have shown promising explosive properties .

属性

IUPAC Name |

4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c1-4-2-6-11-10-5(3-8)7(9)13(6)12-4/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJPTLFDNLZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=NC(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)